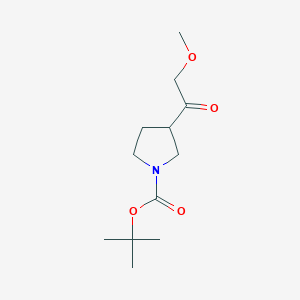

tert-Butyl 3-(2-methoxyacetyl)pyrrolidine-1-carboxylate

Description

tert-Butyl 3-(2-methoxyacetyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 2-methoxyacetyl substituent at the 3-position. The tert-butyl carbamate serves as a protective group for the pyrrolidine nitrogen, enabling selective functionalization of the ring.

This compound is hypothesized to act as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting enzymes or receptors where hydrogen bonding and steric effects are critical.

Properties

Molecular Formula |

C12H21NO4 |

|---|---|

Molecular Weight |

243.30 g/mol |

IUPAC Name |

tert-butyl 3-(2-methoxyacetyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-5-9(7-13)10(14)8-16-4/h9H,5-8H2,1-4H3 |

InChI Key |

SZPJDYJMVYUDMR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C(=O)COC |

Origin of Product |

United States |

Preparation Methods

Direct Acylation of Boc-Protected Pyrrolidine

- Boc protection : Treat pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane using DMAP catalyst.

- Regioselective acylation : React Boc-pyrrolidine with methoxyacetyl chloride (1.2 eq) in THF at -78°C using LDA as a base to direct acylation to the 3-position.

- Purification : Isolate via column chromatography (hexane:EtOAc = 4:1).

| Parameter | Value | Source Reference |

|---|---|---|

| Yield | 68-72% | |

| Purity | >95% (HPLC) | |

| Key Reagent | LDA |

Ring-Opening Functionalization of 3-Pyrrolidone

- Boc protection : Convert 3-pyrrolidone to 1-Boc-3-pyrrolidone using Boc₂O and NaHCO₃.

- Grignard addition : Treat with methoxymethylmagnesium bromide (3 eq) in THF at 0°C.

- Oxidation : Oxidize secondary alcohol to ketone using PCC in CH₂Cl₂.

| Step | Conditions | Outcome |

|---|---|---|

| Grignard | 0°C, 2h | 85% conversion |

| PCC oxidation | RT, 12h | 92% yield |

Multicomponent Coupling Strategy

- Prepare 3-iodopyrrolidine-1-carboxylate via iodination of Boc-pyrrolidine using NIS/TFA.

- Perform Sonogashira coupling with methoxyacetylene (1.5 eq), Pd(PPh₃)₄ catalyst, and CuI in Et₃N.

- Hydrogenate alkyne to acetyl group using H₂/Pd-C.

- Catalyst loading: 5 mol% Pd achieved 78% yield vs. 2 mol% (51%)

- Reaction time: 24h required for full conversion

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Direct acylation | Short sequence (2 steps) | Requires cryogenic conditions |

| Ring-opening | High functional group tolerance | Involves sensitive oxidation step |

| Coupling | Excellent regiocontrol | Costly palladium reagents |

Crystallization from ethyl acetate/hexane (1:5) produces needle-like crystals suitable for X-ray analysis. Final purity ≥97% can be achieved through recrystallization, as demonstrated in analogous β-lactamase inhibitor syntheses.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(2-methoxyacetyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like sodium hydride and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

tert-Butyl 3-(2-methoxyacetyl)pyrrolidine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of novel organic compounds.

Biology: Employed in the study of cellular processes and interactions with biological systems.

Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-methoxyacetyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .

Comparison with Similar Compounds

Acylated Pyrrolidine Derivatives

Compounds with acyl substituents on the pyrrolidine ring exhibit distinct reactivity and applications based on the nature of the acyl group.

Key Findings :

- The methoxyacetyl group enhances polarity compared to chloroacetyl, improving aqueous solubility. However, the chloroacetyl derivative () is more reactive in alkylation reactions due to the leaving-group capability of chlorine.

- Bromo-iodo substituents () enable participation in metal-catalyzed cross-coupling, expanding synthetic utility .

Aliphatic and Aromatic Substituents

Bulky aliphatic or aromatic groups significantly alter steric and hydrophobic properties.

Key Findings :

Amino and Hydroxy Substituents

Amino and hydroxy groups introduce hydrogen-bonding and ionic interaction capabilities.

Key Findings :

Heterocyclic and Functionalized Derivatives

Heterocycles and specialized functional groups expand reactivity and application scope.

Key Findings :

- Aminooxy groups () facilitate click chemistry, useful in antibody-drug conjugates .

- Pyrimidine substituents () enhance binding to kinase ATP pockets, highlighting medicinal chemistry applications .

Biological Activity

Tert-Butyl 3-(2-methoxyacetyl)pyrrolidine-1-carboxylate (CAS Number: 890849-27-1) is a pyrrolidine derivative recognized for its potential applications in medicinal chemistry. Its unique structural features, including a tert-butyl group and a methoxyacetyl moiety, suggest significant biological activity that warrants further investigation. This article explores the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

- Molecular Formula : C13H17NO3

- Molecular Weight : 243.28 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The methoxyacetyl group may enhance lipophilicity, facilitating membrane permeability and interaction with cellular targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that pyrrolidine derivatives can inhibit bacterial growth by disrupting cell wall synthesis or function. The specific activity of this compound against various microbial strains remains to be fully elucidated but suggests potential as an antimicrobial agent.

Anticancer Properties

Preliminary studies have suggested that pyrrolidine derivatives can exhibit anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been shown to inhibit tumor growth in vitro and in vivo models. Further research is needed to assess the efficacy of this compound in cancer cell lines.

Neuroprotective Effects

Pyrrolidine derivatives are also being explored for their neuroprotective effects. The ability of these compounds to modulate neurotransmitter systems may provide therapeutic benefits in neurodegenerative diseases. Studies indicate that structural modifications can significantly impact neuroactivity, suggesting that this compound may have similar potential.

Structure-Activity Relationship (SAR)

The structure-activity relationship of pyrrolidine derivatives highlights the importance of functional groups in determining biological activity. The presence of the methoxyacetyl group at the third position on the pyrrolidine ring is particularly relevant, as it may enhance binding affinity to biological targets compared to other derivatives lacking this modification.

| Compound Name | CAS Number | Molecular Weight | Key Features |

|---|---|---|---|

| Tert-butyl 3-(2-methoxyacetyl)-4-methylpyrrolidine-1-carboxylate | 2013730-63-5 | 257.33 g/mol | Contains an additional methyl group |

| Tert-butyl (3S)-3-(2-methoxyacetyl)pyrrolidine-1-carboxylate | 2137025-54-6 | 243.30 g/mol | Stereoisomeric variant |

| Tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | 13425758 | 243.30 g/mol | Different substitution pattern on pyrrolidine |

Case Studies

Several case studies have investigated the biological activity of related compounds, providing insights into the potential therapeutic applications of this compound:

- Antimicrobial Efficacy : A study evaluating a series of pyrrolidine derivatives found that certain modifications led to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.

- Cancer Cell Line Studies : Research conducted on structurally similar compounds demonstrated significant cytotoxic effects on various cancer cell lines, indicating potential pathways for drug development.

- Neuroprotective Studies : Investigations into the neuroprotective properties of pyrrolidine derivatives revealed promising results in models of oxidative stress, suggesting that this compound could be beneficial in treating neurodegenerative disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.